2-Cyclopropyl-6-fluorotoluene
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Overview
Description
2-Cyclopropyl-6-fluorotoluene is an organic compound that features a cyclopropyl group and a fluorine atom attached to a toluene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Cyclopropyl-6-fluorotoluene involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it a versatile method for synthesizing various substituted toluenes.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-fluorotoluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypobromite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-cyclopropyl-6-fluorobenzaldehyde, while reduction could produce various cyclopropyl-substituted hydrocarbons.
Scientific Research Applications
2-Cyclopropyl-6-fluorotoluene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-fluorotoluene involves its interaction with specific molecular targets and pathways. For instance, in the context of cyclopropane synthesis, the compound can react with carbenes to form cyclopropane structures . The presence of the fluorine atom can influence the reactivity and stability of the compound, making it a valuable building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorotoluene: Similar in structure but with a chlorine atom instead of a cyclopropyl group.
2-Cyclopropyl-4-fluorotoluene: Another isomer with the fluorine atom in a different position.
Uniqueness
2-Cyclopropyl-6-fluorotoluene is unique due to the presence of both a cyclopropyl group and a fluorine atom, which confer distinct chemical properties. The cyclopropyl group introduces ring strain, making the compound more reactive in certain reactions, while the fluorine atom enhances its stability and electronic properties.
Properties
Molecular Formula |
C10H11F |
---|---|
Molecular Weight |
150.19 g/mol |
IUPAC Name |
1-cyclopropyl-3-fluoro-2-methylbenzene |
InChI |
InChI=1S/C10H11F/c1-7-9(8-5-6-8)3-2-4-10(7)11/h2-4,8H,5-6H2,1H3 |
InChI Key |
KNLQHTPHRASBQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C2CC2 |
Origin of Product |
United States |
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